molecular formula C10H10N2O2 B12504821 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid

1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid

Katalognummer: B12504821
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: KDFFGUFHPSLBPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a benzimidazole core with two methyl groups at positions 1 and 2, and a carboxylic acid group at position 7.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. For example, the reaction of o-phenylenediamine with dimethylformamide (DMF) and hydrosilicon mixture can lead to the formation of the desired benzimidazole compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts such as cuprous oxide and potassium carbonate can enhance the efficiency and yield of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazoles with various functional groups .

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-benzo[d]imidazole: The parent compound without methyl and carboxylic acid groups.

    2-Methyl-1H-benzo[d]imidazole: A similar compound with a single methyl group.

    1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the carboxylic acid group.

Uniqueness

1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

2,3-dimethylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-11-8-5-3-4-7(10(13)14)9(8)12(6)2/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

KDFFGUFHPSLBPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC(=C2N1C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.